7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 4-methoxybenzaldehyde, and various pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Uniqueness
7-cyclopropyl-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
1158227-57-6 |
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Molecular Formula |
C19H17N5O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
11-cyclopropyl-8-(4-methoxyphenyl)-5-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C19H17N5O2/c1-11-20-19-21-15-9-10-23(13-5-6-13)18(25)16(15)17(24(19)22-11)12-3-7-14(26-2)8-4-12/h3-4,7-10,13H,5-6H2,1-2H3 |
InChI Key |
QMELQPLSCOTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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